(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Chiral purity enantiomeric excess asymmetric synthesis

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-53-5) is an orthogonally protected, enantiopure trans-3-hydroxy-4-aminopiperidine derivative with molecular formula C₁₈H₂₆N₂O₅ and molecular weight 350.4 g/mol. The compound features a Cbz (benzyloxycarbonyl) group at the piperidine N1 position, a Boc (tert-butoxycarbonyl) group on the 4-amino substituent, and a free 3-hydroxyl group, all in the defined (3R,4R) absolute configuration.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 724787-53-5
Cat. No. B1397092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
CAS724787-53-5
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1
InChIKeyPYXBJXCKGMSJMY-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-53-5) — Chiral Piperidine Intermediate for Asymmetric Synthesis


(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-53-5) is an orthogonally protected, enantiopure trans-3-hydroxy-4-aminopiperidine derivative with molecular formula C₁₈H₂₆N₂O₅ and molecular weight 350.4 g/mol [1]. The compound features a Cbz (benzyloxycarbonyl) group at the piperidine N1 position, a Boc (tert-butoxycarbonyl) group on the 4-amino substituent, and a free 3-hydroxyl group, all in the defined (3R,4R) absolute configuration . This substitution pattern enables sequential, chemoselective deprotection and functionalization at three distinct sites, establishing it as a key chiral building block for pharmaceutical intermediates, particularly in the preparation of enantiomerically pure 3,4-disubstituted piperidine scaffolds that are prevalent in CNS-active agents, kinase inhibitors, and antibacterial candidates [2].

Why Racemic or Diastereomeric Substitutes Cannot Replace (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate


Substituting CAS 724787-53-5 with its racemic mixture (CAS 724787-52-4), the (3S,4S)-enantiomer (CAS 724787-54-6), or the cis (3R,4S)-diastereomer (CAS 1549812-68-1) is not functionally equivalent because the spatial arrangement of the 3-hydroxyl and 4-Boc-amino groups directly determines both the stereochemical outcome of downstream reactions and the biological activity of the final drug candidate . The trans relationship between the hydroxyl and Boc-amino groups is structurally pre-organized for chelation, hydrogen-bonding, or intramolecular interactions that are absent in the cis isomer [1]. Furthermore, use of the racemate necessitates costly chiral resolution steps, reduces overall yield by at least 50%, and introduces regulatory complexity for pharmaceutical impurity profiling [2].

Quantitative Differentiation Evidence for (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate


Enantiomeric Purity vs. Racemic Benchmark — (3R,4R) Specific Isomer Offers Defined Stereochemistry

Commercially supplied (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-53-5) carries the defined absolute (3R,4R) configuration as confirmed by the stereospecific InChI key PYXBJXCKGMSJMY-HUUCEWRRSA-N [1]. In contrast, the commonly listed racemic trans mixture (CAS 724787-52-4) is a 1:1 mixture of (3R,4R) and (3S,4S) enantiomers, yielding zero net optical rotation and necessitating a downstream chiral resolution that inherently discards ≥50% of material . A 2023 patent (CN117510398A) demonstrated that chiral resolution of the racemic N-Boc-4-amino-3-hydroxypiperidine core, using N-acetyl-D-phenylalanine as resolving agent, can achieve >99% ee, but only after an additional multi-step resolution process that reduces overall yield and increases process mass intensity [2].

Chiral purity enantiomeric excess asymmetric synthesis

Orthogonal Cbz/Boc Protection vs. Singly Protected Analogs — Enabling Sequential, Site-Selective Derivatization

CAS 724787-53-5 contains two chemically orthogonal protecting groups: an acid-labile Boc group (t₁/₂ ~ 30 min in 50% TFA/CH₂Cl₂ at 25 °C) on the 4-amino substituent, and a hydrogenolyzable Cbz group (cleaved quantitatively by H₂/Pd-C within 1–4 h at RT) on the piperidine N1 nitrogen . This orthogonality allows for selective deprotection in either order without cross-reactivity. In direct contrast, the singly protected analog trans-4-(Boc-amino)-3-hydroxypiperidine (CAS 859854-66-3, MW 216.28) offers only the N-Boc group for controlled release, leaving the piperidine NH unprotected and prone to unwanted alkylation or oxidation during subsequent steps . Similarly, benzyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 203503-30-4, Cbz only) lacks N4-amino protection, requiring additional orthogonalization before selective elaboration .

Orthogonal protecting groups sequential deprotection piperidine functionalization

Trans (3R,4R) vs. Cis (3R,4S) Diastereomer — Conformational Pre-Organization for Bioactive Conformation

The trans-(3R,4R) configuration places the 3-hydroxyl and 4-Boc-amino groups on opposite faces of the piperidine ring, locking them into a diequatorial orientation in the lowest-energy chair conformation that is geometrically pre-organized for intermolecular hydrogen bonding or metal chelation [1]. The cis-(3R,4S) diastereomer (exemplified by tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, CAS 1331777-74-2) forces one substituent axial, altering both the spatial presentation of the pharmacophoric elements and the reactivity of the hydroxyl group (axial OH is more hindered for acylation) . Veselov et al. (2009) demonstrated that the ring-opening of N-benzyl-3,4-epoxypiperidine with amines proceeds with >95:5 trans diastereoselectivity when activated by lithium perchlorate, confirming that the trans isomer is both the kinetically favored product and the thermodynamically more stable configuration [2].

Diastereoselectivity conformational analysis bioactive scaffold

Commercial Purity Benchmarking — Multi-Vendor Certified Purity vs. Minimum Industry Acceptance Threshold

CAS 724787-53-5 is routinely supplied at certified purities of ≥95% (AKSci 1235AC, CymitQuimica 3D-ZDB78752) to 97% (Aladdin B636029) across multiple independent vendors, with full Certificate of Analysis documentation for each lot . This contrasts with the racemic mixture (CAS 724787-52-4), which is commonly listed with identical purity specifications but lacks enantiomeric composition data, making it unsuitable for applications requiring defined stereochemistry without additional in-house QC . The Enamine catalog (EN300-414232) also lists CAS 724787-53-5 as a stock chiral building block, underscoring its established supply-chain position in the research chemical marketplace .

Analytical purity vendor specification quality control

Scalable Synthetic Route Patented for High Optical Purity — Process Maturity Reduces Supply Chain Risk

Chinese patent CN117510398A (filed 2023) explicitly claims a method for preparing (3R,4R)/(3S,4S)-N-BOC-4-amino-3-hydroxy piperidine with high optical purity (>99% ee) via chiral resolution of the core scaffold using N-acetyl-D-phenylalanine or N-acetyl-L-phenylalanine as resolving agents [1]. While the patent targets the N1-Boc, 4-amino derivative, the methodology directly underpins the production of CAS 724787-53-5 through subsequent Cbz installation at N1. The existence of a dedicated process patent signals industrial investment in scalable, high-purity manufacturing of this scaffold class, reducing the risk of supply discontinuation relative to non-patent-backed specialty intermediates [2].

Process scale-up patent coverage supply chain robustness

Predicted Physicochemical Profile vs. Singly Protected Analogs — Differentiated Solubility and Storage Characteristics

The orthogonally protected CAS 724787-53-5 has a predicted logP of 1.9 (XLogP3-AA from PubChem), reflecting balanced lipophilicity suitable for organic solvent handling in multi-step synthesis [1]. Its predicted boiling point is 512.9 ± 50.0 °C and density 1.22 ± 0.1 g/cm³, with typical storage at sealed, dry, room temperature conditions . In comparison, the singly Boc-protected analog (CAS 859854-66-3, MW 216.28, free NH) has a markedly lower molecular weight and different solubility profile with greater water affinity due to the free secondary amine, which can complicate extraction and purification steps . The Cbz-only analog (CAS 203503-30-4) lacks the Boc group's acid-lability, restricting sequential deprotection strategies .

Physicochemical properties logP storage stability

Optimal Research and Procurement Scenarios for (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate


Synthesis of Enantiopure 1,3,4-Trisubstituted Piperidine Pharmacophores for CNS and Oncology Targets

The orthogonal Boc/Cbz protection and defined (3R,4R) stereochemistry enable sequential introduction of three distinct substituents on the piperidine core without intermediate purification of stereoisomers. This is directly applicable to the construction of advanced intermediates for ibrutinib-class BTK inhibitors and related kinase-targeting agents, where the trans-3-hydroxy-4-amino substitution pattern is a recognized pharmacophoric motif [1]. The pre-installed stereochemistry eliminates the need for asymmetric hydrogenation or chiral auxiliary strategies downstream, as validated by Ortiz et al. (2012) for the (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol scaffold [2].

Medicinal Chemistry Library Design Requiring Chemoselective Sequential Derivatization

In parallel medicinal chemistry campaigns, the orthogonal Cbz (N1) and Boc (N4) groups allow for library diversification through two independent deprotection–functionalization cycles. The Cbz group can be removed first via hydrogenolysis to derivatize N1, while the Boc group remains intact, or vice versa using TFA for N4 elaboration—a flexibility not achievable with singly protected or racemic analogs [1]. This reduces the number of synthetic operations required to access a diverse compound collection, accelerating hit-to-lead timelines.

Development-Stage Process Chemistry Where Stereochemical Specification Is a Regulatory Requirement

When scaling from medicinal chemistry to preclinical development, stereochemical identity becomes a critical quality attribute (CQA) under ICH Q11 guidelines. CAS 724787-53-5, with its unambiguous (3R,4R) designation and multi-vendor CoA documentation, provides the requisite regulatory provenance that racemic (CAS 724787-52-4) or cis-diastereomeric alternatives cannot satisfy without additional analytical method development and validation [1][2].

Asymmetric Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Scaffolds

The trans-3-hydroxy-4-amino geometry is conformationally analogous to the β-hydroxy-γ-amino acid motif found in numerous natural products and peptidomimetics. The defined (3R,4R) stereochemistry ensures that macrocyclization reactions proceed with predictable diastereoselectivity, as the hydroxyl and amino groups are pre-positioned for ring-closing metathesis, lactamization, or Mitsunobu coupling [1]. Use of the cis diastereomer (CAS 1331777-74-2) would yield a different macrocycle geometry, potentially abolishing biological activity.

Quote Request

Request a Quote for (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.